2-(2,3-Dichlorophenyl)piperazine
Description
2-(2,3-Dichlorophenyl)piperazine is a substituted piperazine derivative characterized by a phenyl ring with chlorine atoms at the 2- and 3-positions. This compound serves as a critical intermediate in medicinal chemistry due to its versatility in modulating receptor binding and biological activity. Its synthesis typically involves alkylation of 2,3-dichloroaniline with bis(2-chloroethyl)ethylamine, followed by modifications such as thiourea or urea conjugation . The dichlorophenyl group enhances lipophilicity and electronic interactions, making it a scaffold of interest for targeting serotonin (5-HT), dopamine (D2/D3), and other receptors .
Properties
Molecular Formula |
C10H12Cl2N2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)piperazine |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2 |
InChI Key |
SVLLXKUZGSRFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,3-Dichlorophenyl)piperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .
Industrial Production Methods
For industrial production, the same cyclization method is employed, but with optimized conditions to ensure high yield and purity. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is maintained at 1:0.8-2.0, and the reaction is conducted in a controlled environment to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpiperazines .
Scientific Research Applications
2-(2,3-Dichlorophenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)piperazine involves its interaction with dopamine receptors. It acts as a partial agonist at dopamine D2 and D3 receptors, which are involved in regulating mood, cognition, and behavior . This interaction modulates the activity of these receptors, potentially leading to therapeutic effects in psychiatric conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 2-(2,3-dichlorophenyl)piperazine are strongly influenced by substituent variations on the phenyl ring or piperazine moiety. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Receptor Binding
Key Insight : The 2,3-dichloro configuration optimizes dual receptor engagement, while positional isomerism (e.g., 2,4-Cl) or electron-donating groups (e.g., OCH₃) reduce cross-reactivity.
Bioactivity Comparisons
2.2.1. Urease Inhibition
Conjugates of 2-(2,3-dichlorophenyl)piperazine with thiourea/urea and amino acids (e.g., Gly, Phe) demonstrated potent urease inhibition (IC₅₀: 2.6–4.2 µM), outperforming thiourea (IC₅₀: 21 µM). Fluorine substitution at the phenyl para position further enhanced activity, suggesting halogen interactions with the enzyme’s active site .
2.2.2. Anticancer Activity
In mammary carcinoma (MCF-7), analogs retaining the 2,3-dichlorophenyl group (e.g., compound 4e, IC₅₀: 5.9 µM) showed superior cytotoxicity compared to analogs with 4-tolyl (IC₅₀: 63.66 µM) or 4-chlorophenyl groups (IC₅₀: 20.91 µM) .
2.2.3. Antimicrobial Activity
Schiff base derivatives (e.g., 6j ) with 2,3-dichlorophenylpiperazine exhibited MIC values comparable to ampicillin against S. aureus and E. coli, emphasizing the role of chlorine in disrupting microbial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
